molecular formula C20H17BrN2O3S B4137454 N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B4137454
M. Wt: 445.3 g/mol
InChI Key: GAQHIYWLJWPQDB-UHFFFAOYSA-N
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Description

N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a brominated methoxyphenyl group, and a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: Formation of the amide bond between the brominated methoxy-3-methylphenyl group and the thiophene-2-carboxylic acid.

    Coupling Reaction: The final step involves coupling the intermediate with 4-aminophenyl to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the methoxy-3-methylphenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
  • N-(4-{[(5-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

Uniqueness

N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is unique due to the presence of the bromine atom and the specific arrangement of functional groups

Properties

IUPAC Name

N-[4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-12-10-13(21)11-16(18(12)26-2)19(24)22-14-5-7-15(8-6-14)23-20(25)17-4-3-9-27-17/h3-11H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQHIYWLJWPQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
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N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
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N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
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N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
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N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
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N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

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